![molecular formula C18H21N3OS B5652397 5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione](/img/structure/B5652397.png)
5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While direct information on the synthesis of "5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione" is not readily available, related compounds have been synthesized through interactions of various precursors in specific conditions. For instance, derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (TEA) solution at room temperature (Mohamed, 2021).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been extensively studied, providing insights into the geometric and electronic structures that could be analogous to "this compound". For example, the molecular structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione was analyzed by X-ray diffraction, revealing nonplanar configurations and hydrogen bonding patterns that may be relevant to understanding the structure of the compound (Askerov et al., 2019).
Chemical Reactions and Properties
Related triazine derivatives have demonstrated a variety of chemical reactivities, such as the ability to undergo nucleophilic aromatic substitution and metal-catalyzed reactions, leading to a broad range of functional derivatives (Bodzioch et al., 2019). Such reactivity patterns suggest that "this compound" may also participate in diverse chemical transformations, offering a wide spectrum of potential chemical properties.
Physical Properties Analysis
The physical properties of triazine derivatives can be influenced by their molecular structure, including factors such as solubility, melting points, and crystalline forms. Although specific data on "this compound" is not available, the characterization of similar compounds provides a basis for predicting its physical behavior. For instance, the crystal structure and hydrogen bonding patterns significantly affect the compound's stability and solubility (Yeong et al., 2018).
properties
IUPAC Name |
5-benzyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-22-17-11-7-6-10-16(17)21-14-20(13-19-18(21)23)12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJXPRFJPOXPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.